molecular formula C30H52O3 B1254042 Betulafolientriol

Betulafolientriol

Cat. No. B1254042
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-WMQFBVARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulafolientriol is a natural product found in Betula costata, Betula pendula, and other organisms with data available.

Scientific Research Applications

Chemical Properties and Synthesis

  • Isolation and Chemical Investigation : Betulafolientriol oxide I, a derivative of Betulafolientriol, was isolated from the leaves of Betula platyphylla. Its structure and derivatives indicate it has a modified side chain of a substituted tetrahydrofuran ring (Nagai, Tanaka, Tanaka, & Ichikawa, 1973).
  • Synthesis from Betulafolientriol : Two new triterpenes were synthesized from Betulafolientriol by photo-oxidation, demonstrating its potential as a precursor for various compounds (Ikekawa, Ohta, Seki, & Takahashi, 1972).

Biological and Pharmacological Effects

  • Anti-Tumor Activity : Glycosides synthesized from Betulafolientriol showed significant effects on the growth of tumor cells, highlighting its potential in cancer research (Shentsova et al., 1989).
  • Comparative Study of Anti-Tumor Activity : Betulafolientriol derivatives demonstrated significant anti-tumor and cytotoxic activity in various tests, further supporting its potential in cancer treatment (Popov, Agafonova, Shentsova, Atopkina, & Samoshina, 1994).
  • Anticancer Potential : Isolated triterpenes from Betula utilis, including compounds related to Betulafolientriol, exhibited significant anticancer potential, specifically against breast cancer (Mishra et al., 2016).

Other Applications

  • Modulating Immune Response : A study on the modulating effects of Betulin, related to Betulafolientriol, showed promising results in immunomodulatory properties, relevant for pharmaceutical applications (Lis et al., 2019).

properties

Product Name

Betulafolientriol

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,27-,28+,29+,30-/m0/s1

InChI Key

PYXFVCFISTUSOO-WMQFBVARSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

synonyms

3-epibetulafolientriol
betulafolientriol
betulafolientriol, 3-epime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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